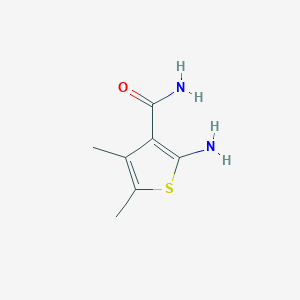

2-Amino-4,5-dimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSEMXZKAQARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343873 | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51486-04-5 | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,5-dimethylthiophene-3-carboxamide, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, synthesis, spectroscopic characteristics, chemical reactivity, and the biological significance of its derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Properties

This compound is a solid organic compound featuring a 2-aminothiophene scaffold, which is a recognized privileged structure in the development of biologically active molecules.[1] Its utility stems from the presence of versatile functional groups—an amino group and a carboxamide—that allow for a wide range of chemical modifications.[1]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 51486-04-5 | [2] |

| Molecular Formula | C₇H₁₀N₂OS | [2] |

| Molecular Weight | 170.23 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96% for research applications | [2] |

| InChI Key | ZKXSEMXZKAQARN-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The primary route for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction. This multicomponent reaction offers an efficient one-pot synthesis of the thiophene ring system.

The Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst. For the synthesis of this compound, butan-2-one (ethyl methyl ketone) would serve as the carbonyl component.

Caption: Generalized workflow of the Gewald reaction for synthesizing this compound.

Experimental Protocol (Adapted from a similar synthesis)

While a specific protocol for this compound is not detailed in the provided search results, the following procedure for a structurally related compound, 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, can be adapted.[3]

-

Initial Condensation: A mixture of butan-2-one (0.01 mol) and cyanoacetamide (0.01 mol) is refluxed for 1 hour in the presence of a basic catalyst like diethylamine (4.0 mL).

-

Thiophene Ring Formation: After the initial condensation, elemental sulfur powder (0.04 mol) and a suitable solvent such as ethanol (40 mL) are added to the mixture.

-

Heating: The resulting solution is heated for approximately 2 hours at a moderate temperature (e.g., 50°C or 323 K).[3]

-

Isolation and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the product can be isolated. Crystals may be grown by slow evaporation from a suitable solvent like isopropyl alcohol.[3]

Spectroscopic Profile

-

¹H NMR: Expected signals would include singlets for the two methyl groups attached to the thiophene ring, a broad singlet for the amino (NH₂) protons, and distinct signals for the amide (CONH₂) protons.

-

IR Spectroscopy: Key vibrational bands would be observed for N-H stretching of the amino and amide groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-S stretching of the thiophene ring.[4]

Reactivity and Applications in Synthesis

The chemical utility of this compound lies in the reactivity of its amino and carboxamide functionalities, making it a valuable precursor for more complex heterocyclic systems.

Synthesis of Thieno[2,3-d]pyrimidines

A primary application of this compound is in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with a broad spectrum of biological activities, including analgesic, antibacterial, antiviral, and anti-inflammatory properties. The synthesis typically involves the cyclocondensation of the 2-aminothiophene with various electrophiles. For instance, reaction with isocyanates or isothiocyanates under microwave irradiation can efficiently yield thieno[2,3-d]pyrimidine derivatives.

Caption: Reaction pathway for the synthesis of thieno[2,3-d]pyrimidines.

Biological Significance

While the biological profile of this compound itself is not extensively documented, the 2-aminothiophene scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been reported to exhibit a wide array of biological activities:

-

Allosteric Enhancers: Certain 2-amino-3-carboxyester thiophenes have been identified as allosteric enhancers for A1 adenosine receptors.[3]

-

Antimicrobial and Antifungal Activity: Thiophene-3-carboxamide derivatives have shown potential as antibacterial and antifungal agents.[5]

-

Antioxidant Properties: Recent studies on thiophene-2-carboxamide derivatives have highlighted their antioxidant activity.[6]

-

Anticancer Potential: Thieno[2,3-d]pyrimidines, synthesized from the title compound, have been investigated for their antiproliferative activity against cancer cell lines.[7]

The diverse biological activities associated with this structural class underscore the importance of this compound as a foundational element for drug discovery campaigns.[1]

References

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide (869950-39-0) for sale [vulcanchem.com]

- 5. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-4,5-dimethylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-Amino-4,5-dimethylthiophene-3-carboxamide. This compound serves as a crucial building block in the synthesis of various heterocyclic compounds with significant pharmacological potential.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂OS | [1] |

| Molecular Weight | 170.2321 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 96% | [1] |

| InChI | InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10) | [1] |

| InChI Key | ZKXSEMXZKAQARN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C(=O)N)C(=S/C1=C\N)C | Not explicitly in search results |

Experimental Protocols

The synthesis of 2-aminothiophene derivatives like this compound is well-established, with the Gewald reaction being a prominent method.[2][3] Furthermore, this compound is a key intermediate in the synthesis of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives via Microwave Irradiation

This protocol details the reaction of this compound with isocyanates or isothiocyanates to yield thieno[2,3-d]pyrimidine derivatives.

Materials:

-

This compound (1)

-

Appropriate isocyanate or isothiocyanate (e.g., 4-nitrophenyl isothiocyanate)

-

N,N-dimethylacetamide (DMA)

-

Cyclohexane

-

Ethanol

-

Microwave reactor

-

Thin-Layer Chromatography (TLC) apparatus (Silica gel, CHCl₃:MeOH, 95:5)

Procedure:

-

A mixture of this compound (0.002 mol) and the selected isothiocyanate (0.003 mol) is prepared in DMA (1 mL) as the solvent.

-

The reaction mixture is subjected to microwave irradiation at 700 W for a period of 3 to 5 minutes.

-

The completion of the reaction is monitored using TLC with a mobile phase of chloroform and methanol (95:5).

-

Upon completion, cyclohexane is added to the reaction mixture to precipitate the crude product.

-

The collected crude product is then recrystallized from ethanol to yield the purified thieno[2,3-d]pyrimidine derivative.

Chemical Synthesis Pathway

The following diagram illustrates the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound. This reaction pathway highlights its role as a versatile precursor for compounds with significant biological interest.

Caption: Synthesis of thieno[2,3-d]pyrimidines.

Biological Significance and Reactivity

This compound is a valuable scaffold in medicinal chemistry. Its derivatives, particularly the thieno[2,3-d]pyrimidines, exhibit a wide range of biological activities. These activities include analgesic, fungicidal, antibacterial, antiviral, and anti-inflammatory properties. Some thieno[2,3-d]pyrimidines have also shown potential as central nervous system depressants, muscle relaxants, sedatives, and diuretics.

The reactivity of the 2-amino group makes this compound an excellent starting material for cyclocondensation reactions.[2] The reaction with various electrophiles, such as isocyanates and isothiocyanates, allows for the construction of the fused pyrimidine ring, leading to the diverse thieno[2,3-d]pyrimidine library. The broader class of thiophene carboxamide derivatives has been investigated for anticancer properties, acting as potential biomimetics of known anticancer agents like Combretastatin A-4.[4][5] The structural modifications on the thiophene carboxamide core have led to compounds with potent cytotoxicity against various cancer cell lines.[6]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure of 2-Amino-4,5-dimethylthiophene-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Amino-4,5-dimethylthiophene-3-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the synthetic origins, physicochemical properties, and spectroscopic signature of this compound, offering a foundational resource for its application in research and drug development.

Core Chemical Structure and Properties

This compound is a substituted thiophene with the molecular formula C₇H₁₀N₂OS.[1] Its structure features a central thiophene ring functionalized with an amino group at the 2-position, a carboxamide group at the 3-position, and two methyl groups at the 4- and 5-positions. This arrangement of functional groups makes it a versatile building block in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂OS | [1] |

| Molecular Weight | 170.23 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI | InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10) | [1] |

| InChI Key | ZKXSEMXZKAQARN-UHFFFAOYSA-N | [1] |

Below is a diagram representing the chemical structure of the title compound.

Synthesis via the Gewald Reaction

The primary and most efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction. This multicomponent condensation reaction involves a ketone or aldehyde, an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a base.

For the synthesis of this compound, the reactants are typically butan-2-one (ethyl methyl ketone), cyanoacetamide, and elemental sulfur, with an amine such as morpholine or triethylamine serving as a basic catalyst. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the final 2-aminothiophene product. Microwave irradiation has been shown to improve reaction times and yields.

The logical workflow for the synthesis and purification is outlined below.

Structural Elucidation and Characterization Data

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and crystal packing information. While data for the title compound is not published, the crystal structure of the closely related derivative, 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, has been determined.[2] This data provides a strong foundation for understanding the geometry of the this compound core.

Table 2: Crystallographic Data for 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide [2]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂O₂S |

| Molecular Weight | 276.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.606 (2) |

| b (Å) | 7.5193 (19) |

| c (Å) | 21.297 (5) |

| β (°) | 100.599 (5) |

| Volume (ų) | 1354.7 (6) |

| Z | 4 |

The structure of this analog reveals that the thiophene ring is essentially planar, a feature expected to be conserved in the title compound.

Spectroscopic Characterization

The following tables summarize the predicted spectroscopic data for this compound, based on published data for its ethyl ester and other similar 2-aminothiophene derivatives.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | br s | 2H | -NH₂ (carboxamide) |

| ~ 5.9 | br s | 2H | -NH₂ (at C2) |

| ~ 2.1 - 2.3 | s | 3H | -CH₃ (at C4 or C5) |

| ~ 1.9 - 2.1 | s | 3H | -CH₃ (at C4 or C5) |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (carboxamide) |

| ~ 160 | C2-NH₂ |

| ~ 130 | C4 or C5 |

| ~ 120 | C4 or C5 |

| ~ 115 | C3-CONH₂ |

| ~ 14 | -CH₃ |

| ~ 12 | -CH₃ |

Table 5: Predicted Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino and amide) |

| 2960 - 2850 | Medium | C-H stretching (methyl) |

| ~ 1640 | Strong | C=O stretching (amide I) |

| ~ 1600 | Strong | N-H bending (amino) |

| ~ 1560 | Medium | C=C stretching (thiophene ring) |

| ~ 700 | Medium | C-S stretching |

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 154 | [M - NH₂]⁺ |

| 153 | [M - NH₃]⁺ |

| 126 | [M - CONH₂]⁺ |

The general workflow for the characterization of a synthesized organic compound like this is depicted below.

References

Spectral Analysis of 2-Amino-4,5-dimethylthiophene-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4,5-dimethylthiophene-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct spectral data for this specific molecule in the public domain, this guide presents a predictive analysis based on the spectral characteristics of closely related thiophene derivatives. The methodologies for acquiring such data are also detailed to assist researchers in their experimental work.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from published data on analogous compounds and established principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.10 - 2.20 | Singlet | 3H | CH₃ at C4 |

| ~ 2.15 - 2.25 | Singlet | 3H | CH₃ at C5 |

| ~ 6.00 - 7.00 | Broad Singlet | 2H | NH₂ at C2 |

| ~ 7.00 - 7.50 | Broad Singlet | 2H | CONH₂ |

Note: Chemical shifts are predictions based on data from similar thiophene carboxamide structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~ 12 - 15 | CH₃ carbons |

| ~ 105 - 115 | C3 |

| ~ 120 - 130 | C4 & C5 |

| ~ 150 - 160 | C2 |

| ~ 165 - 170 | C=O (Amide) |

Note: These are approximate chemical shifts based on known values for substituted thiophenes and amides.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH₂ and CONH₂) |

| 3000 - 2850 | Medium | C-H stretching (CH₃) |

| ~ 1650 | Strong | C=O stretching (Amide I) |

| ~ 1600 | Medium | N-H bending (Amide II) |

| ~ 1450 | Medium | C-H bending (CH₃) |

Note: The presence of two N-H groups (amino and amide) is expected to result in a broad absorption band in the high-wavenumber region. The exact peak positions can be influenced by hydrogen bonding.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 170 | [M]⁺ (Molecular Ion) |

| ~ 153 | [M - NH₃]⁺ |

| ~ 125 | [M - CONH₂]⁺ |

Note: The molecular weight of this compound is 170.23 g/mol . The fragmentation pattern is predicted based on the functional groups present.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound, based on standard laboratory practices for similar compounds.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF) analyzer.

-

Data Acquisition:

-

EI-MS: Acquire the mass spectrum by bombarding the sample with a beam of electrons (typically 70 eV).

-

ESI-MS: Acquire the mass spectrum by introducing the sample solution into the ion source and applying a high voltage.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the Gewald reaction. The following diagram illustrates a general workflow for its synthesis and subsequent characterization.[5]

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

The Versatility of 2-Aminothiophene Scaffolds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features and synthetic accessibility, primarily through the robust Gewald reaction, have positioned it as a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of 2-aminothiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support researchers in this dynamic field.

A Privileged Core: The Gewald Synthesis

The prevalence of the 2-aminothiophene scaffold in medicinal chemistry is largely attributed to the Gewald reaction, a one-pot, multi-component synthesis that efficiently constructs the thiophene ring.[1][2][3][4][5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1][2][3][4][5] The versatility of the Gewald reaction allows for the introduction of diverse substituents at various positions of the thiophene ring, enabling the generation of large libraries of compounds for biological screening.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general procedure for the Gewald reaction. Specific parameters may require optimization based on the chosen substrates.

Materials:

-

Ketone or aldehyde (1.0 eq)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, triethylamine, or piperidine) (0.1-1.0 eq)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a solution of the ketone or aldehyde and the active methylene nitrile in the chosen solvent, add the base.

-

To this mixture, add elemental sulfur portion-wise while stirring.

-

The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent to afford the desired 2-aminothiophene derivative.

Logical Workflow for Gewald Synthesis

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Anticancer Activity: A Prominent Therapeutic Avenue

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.

Kinase Inhibition

A primary mechanism through which 2-aminothiophenes exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 2-aminothiophene derivatives have been identified as potent inhibitors of kinases such as VEGFR-2 and Akt, thereby disrupting downstream signaling cascades essential for tumor growth and angiogenesis.[7]

Signaling Pathway of Kinase Inhibition by 2-Aminothiophene Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiophene derivatives.

Induction of Apoptosis

Another critical mechanism of anticancer activity is the induction of apoptosis, or programmed cell death. 2-Aminothiophene derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This often involves the modulation of key apoptosis-related proteins such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9).[8][9][10][11] Western blot analysis is a common technique used to probe the expression levels of these proteins following treatment with the compounds.

Experimental Protocol: Western Blot Analysis for Apoptosis-Related Proteins

Materials:

-

Cancer cells treated with 2-aminothiophene derivatives

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cancer cells with various concentrations of the 2-aminothiophene derivative for a specified time. Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Quantitative Data: Anticancer Activity of 2-Aminothiophene Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives against various cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||

| 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | ||||

| 2b | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | - | - |

| 2d | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 8.85 | - | - |

| 2e | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 12.58 | - | - |

Data compiled from multiple sources.[7][12][13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14][15][16][17][18]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

2-Aminothiophene derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiophene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for Anticancer Drug Screening

Caption: A typical workflow for screening 2-aminothiophene derivatives for anticancer activity.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2-Aminothiophene derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[3][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23][24]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

2-Aminothiophene derivatives

-

96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Plate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 2-aminothiophene derivatives in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a plate reader.

Quantitative Data: Antimicrobial Activity of 2-Aminothiophene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiophene derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 1e | Klebsiella pneumoniae | 10-20 | - | - |

| 1g | Klebsiella pneumoniae | 10-20 | - | - |

| 1h | Klebsiella pneumoniae | 10-20 | - | - |

| Compound 2 | Microsporum gypseum | 2.00 - 128 | - | - |

| 132 | Bacillus subtilis | 0.81 (mM/mL) | Ampicillin | - |

| Staphylococcus aureus | 0.81 (mM/mL) | Gentamicin | - | |

| Escherichia coli | 0.81 (mM/mL) | |||

| Salmonella typhi | 0.81 (mM/mL) |

Data compiled from multiple sources.[19][25][26]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiophene derivatives have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[27][28][29]

Experimental Protocol: Griess Assay for Nitric Oxide Determination

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[30][31][32][33][34][35] This assay is commonly used to measure NO production by macrophages, such as the RAW 264.7 cell line, upon stimulation with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

2-Aminothiophene derivatives

-

Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the 2-aminothiophene derivatives for a short period before stimulating with LPS.

-

Incubation: Incubate the cells for 24 hours to allow for NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (prepared by mixing Part A and Part B immediately before use).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Quantitative Data: Anti-inflammatory Activity of 2-Aminothiophene Analogs

The following table shows the anti-inflammatory activity of several 2-aminothiophene analogs, with IC50 values representing the concentration that inhibits 50% of nitric oxide production or exhibits 50% anti-inflammatory activity.

| Compound ID | Anti-inflammatory Activity (% inhibition) | IC50 (µM) |

| 1 | 61 | 121.47 |

| 2 | 94 | 412 |

| 3 | 30 | 323 |

| 4 | 75 | 348 |

| 5 | 71 | 422 |

| 6 | 81 | 396 |

Data from J Enzyme Inhib Med Chem. 2006 Apr;21(2):139-43.[27][28]

Central Nervous System (CNS) Activity

While less explored compared to other biological activities, some 2-aminothiophene derivatives have shown potential as agents targeting the central nervous system.[6] Their activity has been linked to the modulation of various receptors and enzymes in the brain. Further research is needed to fully elucidate their potential in treating neurological and psychiatric disorders. Currently, there is a limited amount of publicly available quantitative data and detailed experimental protocols specifically for the CNS activity of 2-aminothiophene scaffolds.

Conclusion

The 2-aminothiophene scaffold remains a highly attractive and versatile platform in the field of medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel and effective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this remarkable heterocyclic core. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, the rational design and synthesis of new 2-aminothiophene-based compounds will undoubtedly lead to the development of next-generation therapies.

References

- 1. ijpscr.info [ijpscr.info]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 4. arkat-usa.org [arkat-usa.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pnrjournal.com [pnrjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. atcc.org [atcc.org]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Substituted 2-aminothiophenes: antifungal activities and effect on Microsporum gypseum protein profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. m.youtube.com [m.youtube.com]

- 23. cgspace.cgiar.org [cgspace.cgiar.org]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. mdpi.com [mdpi.com]

- 30. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 35. researchgate.net [researchgate.net]

The 2-Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene moiety, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have cemented its importance in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 2-aminothiophene derivatives in drug discovery, focusing on their synthesis, pharmacological activities, and clinical significance.

The Versatility of the 2-Aminothiophene Core

The 2-aminothiophene core is a key building block in numerous biologically active compounds.[1][2] Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and pharmacological activities. This has led to the discovery of 2-aminothiophene derivatives with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[3][4][5] The thiophene ring can act as a bioisosteric replacement for a phenyl group, a common feature in many active drugs, which further enhances its utility in drug design.[6]

Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][3][6][7] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst.[5]

General Experimental Protocol for the Gewald Reaction

Materials:

-

An α-methylene-activated ketone or aldehyde

-

An activated nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, diethylamine, triethylamine)

-

Anhydrous ethanol or methanol as solvent

Procedure:

-

A mixture of the ketone/aldehyde (1.0 eq), activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) is prepared in a suitable solvent like ethanol.

-

The basic catalyst (0.5-1.0 eq) is added dropwise to the stirred mixture at room temperature.

-

The reaction mixture is then heated to reflux (typically 50-80°C) for a period ranging from 1 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aminothiophene derivative.

The workflow for a typical Gewald synthesis can be visualized as follows:

Pharmacological Activities of 2-Aminothiophene Derivatives

2-Aminothiophene derivatives exhibit a wide array of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous 2-aminothiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. They often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell growth and survival. For instance, some derivatives have been identified as potent dual EGFR/HER2 inhibitors.

Antimicrobial Activity

The 2-aminothiophene scaffold is a common feature in compounds with significant antibacterial and antifungal properties.[5] These derivatives can act through various mechanisms, including the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Some Schiff bases of 2-aminothiophene derivatives have shown promising antifungal activity, in some cases exceeding that of the reference drug fluconazole.[7]

Anti-inflammatory and Analgesic Activity

Certain 2-aminothiophene derivatives have been reported to possess anti-inflammatory and analgesic properties.[5] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines.

Other Activities

Beyond these, 2-aminothiophene derivatives have been investigated for a multitude of other therapeutic applications, including:

-

Antiprotozoal[3]

-

Anticonvulsant[5]

-

Positive allosteric modulators of receptors like the glucagon-like peptide 1 receptor (GLP-1R)[8]

-

Cannabinoid receptor inhibitors[3]

Quantitative Data Summary

The following tables summarize the in vitro activities of selected 2-aminothiophene derivatives against various biological targets.

Table 1: Anticancer Activity of 2-Aminothiophene Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivative | B16-F10 murine melanoma | Varies | [7] |

| 2-aminothiophene-indole hybrid | Leishmania amazonensis promastigotes | <15.0 | [9] |

Table 2: Antimicrobial Activity of 2-Aminothiophene Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Schiff base derivative 4e | Dermatophytes | 16-64 | [7] |

| Schiff base derivative 4f | Dermatophytes | 16-64 | [7] |

| Schiff base derivative 4g | Dermatophytes | 16-64 | [7] |

Mechanism of Action and Signaling Pathways

The diverse biological effects of 2-aminothiophene derivatives are a result of their interaction with various cellular targets and signaling pathways. For example, as positive allosteric modulators (PAMs) of the GLP-1R, they can enhance the receptor's response to its endogenous ligand, GLP-1. This can lead to increased insulin secretion, a desirable effect in the treatment of type 2 diabetes. The proposed mechanism involves binding to an allosteric site on the receptor, distinct from the orthosteric site where GLP-1 binds.

The signaling pathway for GLP-1R activation and the role of a 2-aminothiophene PAM can be depicted as follows:

Key Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 2-aminothiophene derivatives on cancer cell lines.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of 2-aminothiophene derivatives against various microorganisms.

Procedure:

-

A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2-Aminothiophenes in Approved Drugs

The therapeutic potential of the 2-aminothiophene scaffold is underscored by its presence in several FDA-approved drugs. These include:

-

Olanzapine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[10]

-

Clotiazepam: A thienodiazepine derivative with anxiolytic, sedative, and anticonvulsant properties.[10]

Conclusion and Future Perspectives

2-Aminothiophene derivatives continue to be a focal point of research in medicinal chemistry and drug discovery. Their synthetic tractability, coupled with their diverse pharmacological profiles, ensures their continued relevance in the quest for new and improved therapies. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their advancement through preclinical and clinical development. The exploration of novel synthetic methodologies, including green chemistry approaches, will also be crucial in harnessing the full potential of this remarkable scaffold.[2]

References

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Amino-4,5-dimethylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and available data for 2-Amino-4,5-dimethylthiophene-3-carboxamide. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document collates and extrapolates information from the safety data of structurally analogous thiophene derivatives to establish a robust framework for its safe utilization in a laboratory setting. The information herein is intended to empower researchers to minimize risks and ensure a safe working environment.

Chemical and Physical Properties

| Property | Data | Source Analogue(s) |

| Molecular Formula | C₇H₁₀N₂OS | [1] |

| Molecular Weight | 170.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >96% | [1] |

Note: Researchers should perform their own characterization to determine the specific properties of the material in use.

Hazard Identification and GHS Classification

Based on data from similar thiophene-based compounds, this compound should be handled as a substance with the following potential hazards. The GHS pictograms and hazard statements are extrapolated and should be considered provisional.

Potential GHS Classification:

| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

This classification is based on analogous compounds and should be used for guidance pending specific testing.

Safe Handling and Storage

Adherence to strict laboratory protocols is paramount when working with this compound. The following guidelines are based on best practices for handling similar research chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

References

Solubility Profile of 2-Amino-4,5-dimethylthiophene-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-4,5-dimethylthiophene-3-carboxamide. The document presents quantitative solubility data in ethanol and aqueous ethanol mixtures, qualitative solubility in various organic solvents, and detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The molar solubility of this compound has been experimentally determined in pure ethanol and various ethanol-water mixtures at several temperatures. The data reveals that solubility increases with a higher mole fraction of ethanol and with rising temperature.

Table 1: Molar Solubility of this compound in Ethanol-Water Mixtures at Different Temperatures

| Mole Fraction of Ethanol | 293.15 K (mol/L) | 298.15 K (mol/L) | 303.15 K (mol/L) | 308.15 K (mol/L) | 313.15 K (mol/L) |

| 1.00 | 0.0135 | 0.0150 | 0.0166 | 0.0184 | 0.0203 |

| 0.80 | 0.0112 | 0.0125 | 0.0139 | 0.0154 | 0.0171 |

| 0.60 | 0.0089 | 0.0100 | 0.0112 | 0.0125 | 0.0139 |

| 0.40 | 0.0063 | 0.0071 | 0.0080 | 0.0089 | 0.0100 |

| 0.20 | 0.0035 | 0.0040 | 0.0045 | 0.0050 | 0.0056 |

Data sourced from "Thermodynamic and Theoretical solvation parameters for this compound(ADTC) in Ethanol and Mixed EtOH-H2O solvents"[1][2].

Qualitative Solubility Profile

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility | Inference from Literature |

| Water | Polar Protic | Limited/Slightly Soluble | A structurally similar compound exhibits limited water solubility[3]. The quantitative data in Table 1 shows low solubility in high water content mixtures[1][2]. |

| Ethanol | Polar Protic | Soluble | Used as a solvent for synthesis and recrystallization, indicating good solubility, especially when heated[2]. |

| Methanol | Polar Protic | Likely Soluble | Used as a solvent for the synthesis of analogous 2-aminothiophene-3-carboxamides[4]. |

| Isopropyl Alcohol | Polar Protic | Soluble | Crystals of a related compound were grown by slow evaporation from an isopropyl alcohol solution[2]. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a solvent for the synthesis of the target compound and its analogs[4]. A related compound shows moderate solubility[3]. |

| N,N-Dimethylacetamide (DMA) | Polar Aprotic | Soluble | Utilized as a solvent for reactions involving the target compound. |

| Acetone | Polar Aprotic | Likely Soluble | Used in a solvent mixture with ethanol for recrystallization of a similar compound[1]. |

| Dioxane | Polar Aprotic | Likely Soluble | Mentioned as a solvent for the synthesis of related 2-aminothiophene-3-carboxamides[4]. |

| Ethyl Acetate | Moderately Polar | Likely Soluble | Used as an extraction solvent during the synthesis of the compound, suggesting some degree of solubility. |

| Cyclohexane | Non-polar | Likely Insoluble | Used to precipitate the product from a reaction mixture in DMA, indicating it is likely an anti-solvent. |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on established protocols.

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of high purity

-

Glass vials or test tubes with screw caps

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Vortex mixer and/or shaker

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Pipettes and other standard laboratory glassware

-

Evaporation apparatus (e.g., vacuum oven, rotary evaporator, or IR lamp)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for concentration measurement)

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical, with intermittent vigorous shaking. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean, pre-weighed container. Ensure the filter material is compatible with the solvent.

-

-

Solubility Measurement (Gravimetric Method):

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely using an appropriate method (e.g., under an IR lamp, in a vacuum oven at a temperature that does not cause decomposition).[2]

-

Once the solvent is fully evaporated, reweigh the container with the dried solid residue.

-

The mass of the dissolved solid can be calculated by difference.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

-

Solubility Measurement (Instrumental Analysis - Optional):

-

Alternatively, the concentration of the filtered saturated solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

This requires the preparation of a calibration curve with standard solutions of known concentrations.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

Caption: Experimental workflow for solubility determination.

References

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide (869950-39-0) for sale [vulcanchem.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Unlocking the Therapeutic Potential of 2-Aminothiophenes: A Technical Guide to Key Targets

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of 2-aminothiophene derivatives, focusing on their potential applications in oncology, inflammatory diseases, metabolic disorders, and infectious diseases. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this promising area.

Anticancer Activity: Targeting Cell Proliferation and Survival

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis.

Inhibition of Cancer Cell Growth

A number of studies have reported the cytotoxic effects of 2-aminothiophene derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in the table below.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6CN14 | 2-amino-3-cyanothiophene | HeLa (Cervical Carcinoma) | ~10 | [1] |

| 7CN09 | 2-amino-3-cyanothiophene | HeLa (Cervical Carcinoma) | ~10 | [1] |

| 6CN14 | 2-amino-3-cyanothiophene | PANC-1 (Pancreatic Carcinoma) | ~25 | [1] |

| 7CN09 | 2-amino-3-cyanothiophene | PANC-1 (Pancreatic Carcinoma) | ~25 | [1] |

| Compound 2b | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | [2] |

| Compound 2d | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 8.85 | [2] |

| Compound 2e | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 12.58 | [2] |

| Compound 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | [3] |

| Compound 3b | Thienopyrimidine | PC-3 (Prostate Cancer) | 2.15 ± 0.12 | [3] |

| Compound 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | [3] |

| Compound 4c | Thieno[3,2-b]pyrrole | PC-3 (Prostate Cancer) | 3.12 ± 0.15 | [3] |

Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of 2-aminothiophene derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.

Several 2-aminothiophene derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases, a family of cysteine proteases that execute apoptosis.

Caption: Intrinsic apoptosis pathway induced by 2-aminothiophene derivatives.

Studies have demonstrated that certain 2-aminothiophene derivatives can arrest the cell cycle at the G1 phase, preventing cells from entering the DNA synthesis (S) phase.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, PANC-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2-Aminothiophene derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2-aminothiophene derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with 2-aminothiophene derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Chronic inflammation is a key factor in the development of various diseases, including cancer and arthritis. 2-Aminothiophene derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 Inhibition

COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.

| Compound ID | Derivative Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| VIIa | 2-benzamido-thiophene-3-carboxamide | 0.29 | 19.5 | 67.24 | [4] |

| Celecoxib (Reference) | 0.42 | 14.2 | 33.8 | [4] | |

| 5u | Hybrid Pyrazole | 1.79 | 130.2 | 72.73 | [5] |

| 5s | Hybrid Pyrazole | 2.51 | 165.0 | 65.75 | [5] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

2-Aminothiophene derivatives (test compounds)

-

Celecoxib (positive control)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Caption: Inhibition of the COX-2 pathway by 2-aminothiophene derivatives.

Metabolic Disorders: Positive Allosteric Modulation of GLP-1 Receptor

The glucagon-like peptide-1 receptor (GLP-1R) is a key target for the treatment of type 2 diabetes. 2-Aminothiophene derivatives have emerged as positive allosteric modulators (PAMs) of GLP-1R, offering a novel therapeutic approach.

GLP-1R Potentiation

GLP-1R PAMs do not activate the receptor directly but enhance the signaling of the endogenous ligand, GLP-1. This leads to increased insulin secretion in a glucose-dependent manner.

| Compound ID | Derivative Class | EC50 (nM) for GLP-1 potentiation | Fold Increase in Insulin Secretion | Reference |

| S-1 | 2-aminothiophene | - | 1.5-fold at 5 µM | [6] |

| Compound 7 | 2-aminothiophene-3-arylketone | - | ~2-fold at 5 µM | [7] |

| Compound 19 | Tetrahydro-epiminoazocino-indole | 5 | - | [8] |

Signaling Pathway: GLP-1R Activation

Activation of GLP-1R by GLP-1, potentiated by a 2-aminothiophene PAM, leads to a cascade of intracellular events culminating in enhanced insulin secretion.

Caption: GLP-1 receptor signaling pathway potentiated by 2-aminothiophene PAMs.

Experimental Protocol: In Vitro GLP-1R PAM Assay (cAMP Measurement)

This assay measures the potentiation of GLP-1-induced cyclic AMP (cAMP) production by a test compound.

Materials:

-

HEK293 cells stably expressing the human GLP-1R

-

GLP-1 peptide

-

2-Aminothiophene derivatives (test compounds)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

cAMP detection kit (e.g., HTRF or ELISA-based)

-

384-well plates

Procedure:

-

Seed the GLP-1R expressing cells in a 384-well plate and incubate overnight.

-

Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

-

Stimulate the cells with a sub-maximal concentration (e.g., EC20) of GLP-1 for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Calculate the fold potentiation of the GLP-1 response and determine the EC50 of the PAM.

Infectious Diseases: Inhibition of Bacterial Efflux Pumps

Antibiotic resistance is a major global health threat. 2-Aminothiophene derivatives have been identified as potential efflux pump inhibitors (EPIs) in bacteria like Staphylococcus aureus, which can restore the efficacy of existing antibiotics.

Reversal of Antibiotic Resistance

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, leading to reduced intracellular drug concentrations and resistance. EPIs block these pumps, thereby increasing the susceptibility of the bacteria to the antibiotic.

| Bacterial Strain | Antibiotic | 2-Aminothiophene Derivative | Fold Reduction in MIC | Reference |

| S. aureus (NorA overexpressing) | Ciprofloxacin (CIP) | Compound with 2-aminoacetyl group | 8-fold | [8] |

| S. aureus (NorA overexpressing) | Erythromycin (ERY) | Compound with 2-aminotrifluoroacetyl group | 16-fold | [8] |

| S. aureus (NorA and MepA overexpressing) | Norfloxacin | Compound P4 | up to 4-fold | [9] |

| S. aureus (NorA and MepA overexpressing) | Ciprofloxacin | Compound P7 | up to 4-fold | [9] |

| S. aureus (NorA and MepA overexpressing) | Ethidium Bromide | Compound P8 | up to 4-fold | [9] |

Experimental Protocol: Checkerboard Assay for Synergy

This assay is used to assess the synergistic effect of an EPI with an antibiotic.

Caption: Workflow for a checkerboard assay to assess synergy.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Antibiotic of interest

-

2-Aminothiophene derivative (EPI)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the antibiotic horizontally and the EPI vertically in a 96-well plate containing MHB.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone, the EPI alone, and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Neurodegenerative Diseases: Emerging Potential

The application of 2-aminothiophene derivatives in neurodegenerative diseases is an emerging area of research. Their structural features make them attractive candidates for targeting enzymes and receptors implicated in the pathology of diseases like Alzheimer's.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some 2-aminothiazole derivatives, structurally related to 2-aminothiophenes, have shown potent inhibitory activity against these enzymes.[10] Further exploration of 2-aminothiophene scaffolds in this area is warranted.

| Compound ID | Derivative Class | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| 3e | 2-aminothiazole propenamide | 0.5 | 14.7 | [10] |

| 9e | 2-aminothiazole propanamide | 3.13 | 0.9 | [10] |

This guide provides a comprehensive overview of the current understanding of the therapeutic targets of 2-aminothiophene derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds into novel therapeutics.

References

- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 2. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4,5-dimethylthiophene-3-carboxamide and its role as a heterocyclic building block

Introduction

2-Amino-4,5-dimethylthiophene-3-carboxamide is a polysubstituted aminothiophene that has garnered significant attention in the fields of medicinal chemistry and materials science. As a heterocyclic building block, its unique structural arrangement, featuring an amino group and a carboxamide moiety vicinal to each other on a thiophene core, provides a versatile platform for the synthesis of a wide array of fused heterocyclic systems. These resulting compounds have demonstrated a broad spectrum of pharmacological activities, making the parent scaffold a molecule of high interest for drug discovery and development professionals.[1][2][3] This guide provides an in-depth overview of its synthesis, chemical properties, and its pivotal role in the construction of complex, biologically active molecules.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While specific spectroscopic data for the parent compound is not extensively detailed in the provided results, data for closely related derivatives offer insight into the expected spectral characteristics.

| Property | Value | Reference |